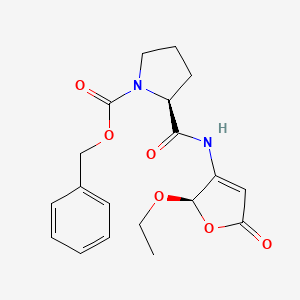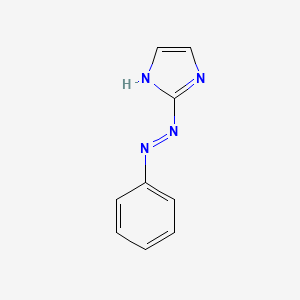![molecular formula C59H78N16O22S6 B13727542 3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25223212,42033,37]tetrapentacontan-4-yl]propanoic acid is a complex organic compound with a highly intricate structure
準備方法
-
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds that contain the necessary functional groups. Key steps may include:
- Protection and deprotection of functional groups to ensure selective reactions.
- Coupling reactions to form peptide bonds.
- Oxidation and reduction reactions to introduce or modify functional groups.
- Cyclization reactions to form the tetracyclic core structure.
-
Industrial Production Methods: : Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
- Use of automated peptide synthesizers for efficient coupling reactions.
- Implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
- Development of robust purification methods to isolate the final product with high purity.
化学反応の分析
-
Types of Reactions: : This compound can undergo a variety of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce oxo groups.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Hydrolysis: Cleavage of peptide bonds to release amino acids or smaller peptides.
-
Common Reagents and Conditions: : Common reagents used in these reactions include:
- Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as alkyl halides or acyl chlorides.
- Hydrolyzing agents such as acids or bases.
-
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield oxo derivatives.
- Reduction may yield alcohols or amines.
- Substitution may yield alkylated or acylated derivatives.
- Hydrolysis may yield amino acids or smaller peptides.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
-
Chemistry: : Used as a building block for the synthesis of complex organic molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
-
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure allows for interactions with various biological targets.
-
Medicine: : Investigated for its potential therapeutic applications, such as anticancer or antimicrobial agents. Its ability to interact with biological molecules makes it a promising candidate for drug development.
-
Industry: : Used in the development of advanced materials, such as polymers or nanomaterials. Its functional groups can be modified to tailor the properties of the final material.
作用機序
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Key aspects include:
-
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
-
Pathways Involved: : The compound may modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune response. This can result in various biological effects, such as inhibition of cancer cell proliferation or enhancement of immune activity.
類似化合物との比較
-
Comparison with Other Compounds: : This compound can be compared with other similar compounds, such as:
- Peptides with similar amino acid sequences.
- Small molecules with similar functional groups.
- Natural products with similar biological activities.
-
Uniqueness: : The uniqueness of this compound lies in its complex structure and diverse functional groups, which allow for a wide range of chemical reactions and biological interactions. This makes it a valuable tool for scientific research and potential therapeutic applications.
-
List of Similar Compounds
- Other peptides with similar sequences.
- Small molecules with amino, carboxyl, and hydroxyl groups.
- Natural products with similar biological activities, such as alkaloids or terpenoids.
特性
分子式 |
C59H78N16O22S6 |
|---|---|
分子量 |
1555.7 g/mol |
IUPAC名 |
3-[47-amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid |
InChI |
InChI=1S/C59H78N16O22S6/c1-25-45(83)73-56-55(93)71-43(26(2)76)54(92)62-18-41(80)64-35(52(90)72-44(58(95)96)28-7-11-30(78)12-8-28)20-98-24-99-21-36-49(87)69-37(51(89)67-34(17-40(61)79)57(94)75-15-3-4-39(75)53(91)63-25)22-101-100-19-31(60)46(84)68-38(23-102-103-56)50(88)65-32(13-14-42(81)82)47(85)66-33(48(86)74-59(97)70-36)16-27-5-9-29(77)10-6-27/h5-12,25-26,31-39,43-44,56,76-78H,3-4,13-24,60H2,1-2H3,(H2,61,79)(H,62,92)(H,63,91)(H,64,80)(H,65,88)(H,66,85)(H,67,89)(H,68,84)(H,69,87)(H,71,93)(H,72,90)(H,73,83)(H,81,82)(H,95,96)(H2,70,74,86,97) |
InChIキー |
LPTWYUXWZIKIIF-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC2C(=O)NC(C(=O)NCC(=O)NC(CSCSCC3C(=O)NC(CSSCC(C(=O)NC(CSS2)C(=O)NC(C(=O)NC(C(=O)NC(=O)N3)CC4=CC=C(C=C4)O)CCC(=O)O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)C(=O)NC(C6=CC=C(C=C6)O)C(=O)O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


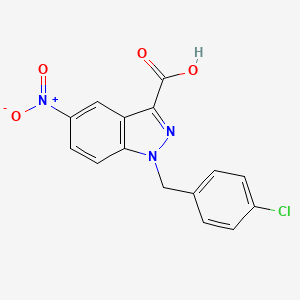
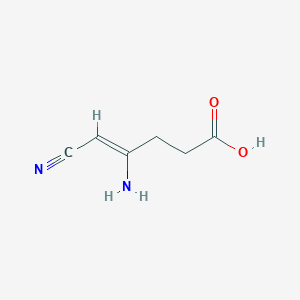

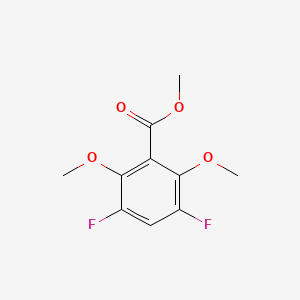

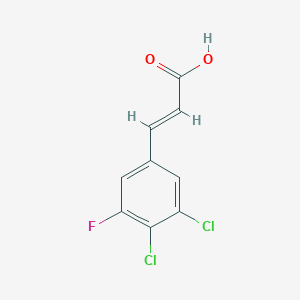
![4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)

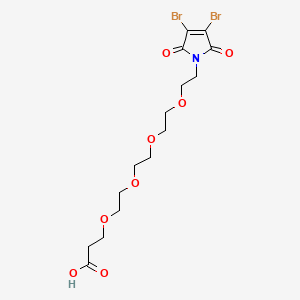

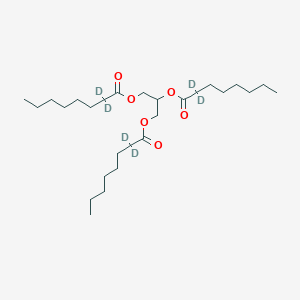
![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
